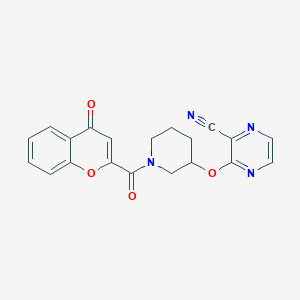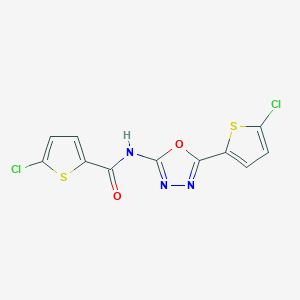![molecular formula C14H15ClN2O2 B2540223 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide CAS No. 2411294-48-7](/img/structure/B2540223.png)
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide is a synthetic compound that is widely used in scientific research. This compound is also known as ML314, and it is a potent inhibitor of the enzyme TAK1 (Transforming growth factor-activated kinase 1). TAK1 is a key regulator of various cellular processes, including inflammation, cell growth, and cell death.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves the inhibition of TAK1. TAK1 is a key regulator of various cellular processes, including the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell growth. By inhibiting TAK1, this compound inhibits the activation of these transcription factors, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways involved in inflammation and cell growth. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its potency and specificity for TAK1 inhibition. This compound has been shown to be a potent inhibitor of TAK1, with an IC50 value of 12 nM. Additionally, this compound has been shown to be specific for TAK1 inhibition, with no significant inhibition of other kinases at concentrations up to 10 μM.
The limitations of using this compound in lab experiments include its solubility and stability. This compound has limited solubility in aqueous solutions, and it is unstable in acidic conditions. Additionally, this compound has been shown to have poor pharmacokinetic properties, including low bioavailability and rapid clearance.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of TAK1. Another direction is the investigation of the therapeutic potential of TAK1 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects in the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves several steps. The first step is the synthesis of 7-methoxyisoquinoline, which is then reacted with 2-chloroethylamine hydrochloride to produce this compound. The final product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been widely used in scientific research to study the role of TAK1 in various cellular processes. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(17-13(18)8-15)14-12-7-11(19-2)4-3-10(12)5-6-16-14/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOGUONXHHXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)
![N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2540141.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)

![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)




![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)
